3-Hydroxybutyl octanoate

Description

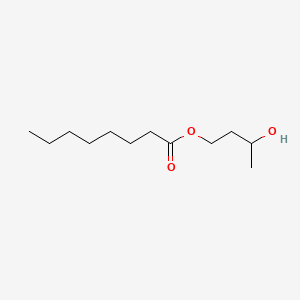

Structure

3D Structure

Properties

CAS No. |

43201-95-2 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

3-hydroxybutyl octanoate |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-12(14)15-10-9-11(2)13/h11,13H,3-10H2,1-2H3 |

InChI Key |

WLHXECFTKMDOJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCC(C)O |

Origin of Product |

United States |

Table of Compounds

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Hydroxybutyl octanoate (B1194180) |

| Octanoic acid |

| 1,3-Butanediol (B41344) |

| 3-Hydroxybutyrate (B1226725) (3HB) |

| 3-Hydroxyoctanoate (B1259324) (3HO) |

| Poly(3-hydroxybutyrate) (PHB) |

| Poly(3-hydroxyoctanoate) (PHO) |

| Poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) (P(HB-co-HO)) |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| (R)-3-Hydroxybutyryl-CoA |

| Octanoyl chloride |

| Methyl octanoate |

| Ethyl octanoate |

| Sulfuric acid |

| 3-Hydroxypropyl octanoate |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate |

| D-β-hydroxybutyrate |

Polymer Chemistry and Materials Science Research Involving 3 Hydroxybutyl Octanoate Moieties

Design and Synthesis of Novel Polyhydroxyalkanoate (PHA) Copolymers Incorporating Hydroxyoctanoate Units

The synthesis of P(3HB-co-3HO) is primarily achieved through microbial fermentation. nih.gov Researchers have engineered various bacterial strains, such as Cupriavidus necator (formerly Ralstonia eutropha) and Pseudomonas species, to produce these specific copolymers. frontiersin.org The process involves providing the microorganisms with specific carbon sources that facilitate the incorporation of both 3HB and 3HO monomers. ugr.es The key enzyme in this biological process is PHA synthase, which polymerizes the hydroxyalkanoate monomers into high-molecular-weight polyesters. sci-hub.se The specificity of the synthase enzyme is a critical factor that determines the type of monomers incorporated into the polymer chain. sci-hub.se

By manipulating the genetic makeup of the bacteria or the composition of the fermentation feedstock, scientists can produce random copolymers with varying fractions of 3HO units. acs.orgresearchgate.net For instance, recombinant strains of Pseudomonas sp. 61-3 have been developed to synthesize P(3HB-co-3HA) copolymers with high 3HB compositions (up to 94 mol%) from glucose, where the 3HA component includes 3-hydroxyoctanoate (B1259324). acs.org In some cases, terpolymers such as P(3-hydroxybutyrate-co-3-hydroxyhexanoate-co-3-hydroxyoctanoate) are produced using chimeric PHA synthases, demonstrating advanced control over the polymer's composition. nih.gov The resulting copolymers are typically random, with the 3HB and 3HO units distributed statistically along the polymer chain. acs.orgresearchgate.net

Tailoring Mechanical and Thermal Properties through Co-monomer Ratios

A primary motivation for creating P(3HB-co-3HO) copolymers is to modify the material properties of P3HB, which is known for being stiff, brittle, and having a narrow processing window due to its high melting temperature (T_m) being close to its thermal degradation temperature. nih.gov The incorporation of 3HO monomers, which have a longer and more flexible alkyl side chain (a pentyl group), effectively disrupts the crystalline structure of the P3HB matrix. nih.govfrontiersin.org

This disruption leads to a predictable and controllable alteration of the copolymer's properties:

Lowered Thermal Transitions: Consequently, both the glass transition temperature (T_g) and the melting temperature (T_m) of the copolymer decrease as the molar fraction of 3HO increases. nih.govrsc.orgmdpi.com This widens the processing window, making the material easier to handle with conventional melt-processing techniques without significant thermal degradation. nih.govacs.org

Enhanced Mechanical Properties: The reduced crystallinity results in a less brittle and more ductile material. Specifically, increasing the 3HO content leads to a decrease in stiffness (elastic modulus) and an increase in flexibility and toughness, as evidenced by a higher elongation at break. nih.govrsc.org Copolymers with a high 3HB content (e.g., 94%) have been described as flexible materials with moderate toughness, comparable to low-density polyethylene. acs.org Medium-chain-length PHAs, such as those rich in 3HO, are noted for their elastomeric properties. researchgate.netmdpi.com

The following interactive table summarizes the typical effects of increasing the 3-hydroxyoctanoate (3HO) co-monomer content on the properties of P(3HB-co-3HO) copolymers.

| Property | Low 3HO Content (e.g., <10 mol%) | High 3HO Content (e.g., >10 mol%) | Underlying Reason |

|---|---|---|---|

| Crystallinity | Slightly Reduced | Significantly Reduced | Disruption of P3HB crystal lattice by larger 3HO monomers. nih.gov |

| Melting Temperature (T_m) | Decreased | Strongly Decreased | Lower crystallinity and smaller, less perfect crystals. nih.govrsc.org |

| Glass Transition Temp. (T_g) | Decreased | Strongly Decreased | Increased chain flexibility from longer alkyl side chains. rsc.org |

| Tensile Strength | Maintained or Slightly Decreased | Decreased | Transition from rigid crystalline to softer amorphous character. researchgate.net |

| Elastic Modulus (Stiffness) | Decreased | Significantly Decreased | Reduced crystallinity and increased amorphous content. frontiersin.orgrsc.org |

| Elongation at Break (Ductility) | Increased | Significantly Increased | Increased chain mobility and amorphous phase allows for more stretching before failure. nih.govresearchgate.net |

Advanced Biocompatible Materials Development for Research Applications

The inherent biocompatibility and biodegradability of PHAs make them excellent candidates for biomedical applications. ddtjournal.netwestminster.ac.uk Research has shown that materials containing 3-hydroxyoctanoate moieties are well-tolerated in biological systems.

A notable study focused on poly(3-hydroxyoctanoate) (P(3HO)) as a novel material for cardiac tissue engineering. westminster.ac.uk The research found that P(3HO) patches demonstrated excellent biocompatibility, with cell viability, proliferation, and adhesion of neonatal ventricular rat myocytes being comparable to that on collagen, a standard biological material. westminster.ac.uk Furthermore, the mechanical properties of the P(3HO) constructs could be engineered to be close to that of native cardiac muscle. westminster.ac.uk

Copolymers and terpolymers incorporating these units are also being actively researched. For example, a terpolymer of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) (PHBVHHx) was found to be a promising biomaterial for bone tissue engineering. nih.gov It demonstrated superior support for human bone marrow mesenchymal stem cell adhesion and growth compared to other polymers and standard tissue culture plates. nih.gov These findings highlight that PHA copolymers containing various monomer units, including the family to which 3-hydroxyoctanoate belongs, can be developed into advanced, biocompatible scaffolds for research in regenerative medicine and tissue engineering.

Nanoparticle Formulations and Delivery Systems for Research Purposes

The unique properties of PHA copolymers are also being leveraged to create advanced nanoparticle systems for research, particularly in the area of molecular transport and release. researchgate.net Copolymers of poly(3-hydroxyoctanoate) can be chemically modified to introduce functional groups, which enhances their utility for these applications.

In one line of research, PHO-based copolymers were functionalized by adding pendant carboxylic groups to the polymer side chains. researchgate.net This chemical modification increased the hydrophilicity of the polymer. These functionalized polymers were then used to prepare nanoparticles through methods like nanoprecipitation, resulting in particles with average diameters between 200 and 300 nm. researchgate.net The presence of carboxylic groups on the nanoparticle surface provides a means to attach bioactive molecules or to modulate the particle's interaction with its environment. Such nanoparticle formulations are being investigated for their potential as systems for the controlled transport and release of molecules for various research purposes. researchgate.net

Degradation Mechanisms and Environmental Fate of 3 Hydroxybutyl Octanoate and Its Polymeric Forms

Enzymatic Degradation of Hydroxyalkanoate Esters and Polymers

The primary mechanism for the breakdown of polyhydroxyalkanoates (PHAs) in the environment is enzymatic hydrolysis, catalyzed by specific enzymes known as PHA depolymerases. frontiersin.org These enzymes are secreted by a wide range of microorganisms to break down the insoluble polymer into smaller, water-soluble molecules that can be assimilated and used as a source of carbon and energy. semanticscholar.orgcyberleninka.ru

PHA depolymerases are classified based on their substrate specificity, particularly concerning the side-chain length of the constituent monomers. frontiersin.org The degradation of polymers containing 3-hydroxyoctanoate (B1259324) units is carried out by medium-chain-length PHA (mcl-PHA) depolymerases. nih.govfrontiersin.org

Research has led to the isolation and characterization of several mcl-PHA depolymerases, primarily from bacteria of the Pseudomonas genus. nih.gov For instance, the extracellular mcl-PHA depolymerase from Pseudomonas fluorescens GK13 has been extensively studied for its ability to degrade poly(3-hydroxyoctanoic acid) (P(3HO)). asm.orgasm.org This enzyme is a serine hydrolase, containing the characteristic Gly-X-Ser-X-Gly consensus sequence, with Ser-172 identified as the crucial residue in the active site. asm.org

Structurally, PHA depolymerases are typically composed of a substrate-binding domain, which anchors the enzyme to the surface of the crystalline PHA material, and a catalytic domain that cleaves the ester bonds of the polymer chain. semanticscholar.org The molecular weight of extracellular mcl-PHA depolymerases generally falls between 25 and 30 kDa. frontiersin.org However, larger variants, such as the 41.7 kDa enzyme from Xanthomonas sp. JS02, have also been identified. frontiersin.org A distinct subgroup of mcl-PHA depolymerases has been discovered in Actinobacteria, with an enzyme from Streptomyces roseolus SL3 showing a molecular weight of 28 kDa and the ability to hydrolyze mcl-PHA and other polyesters like polycaprolactone (B3415563) (PCL). asm.org

The hydrolysis products of P(3HO) by the P. fluorescens GK13 depolymerase are primarily the (R)-3-hydroxyoctanoic acid monomer and its dimer. asm.org This specificity is valuable for producing chiral monomers for various applications. asm.org

The efficiency of enzymatic hydrolysis is significantly affected by several physicochemical factors, including pH, temperature, and the inherent specificity of the enzyme. nih.govfrontiersin.org

pH and Temperature: PHA depolymerases exhibit optimal activity within specific pH and temperature ranges. For extracellular mcl-PHA depolymerases, the optimal pH is typically alkaline, ranging from 8.0 to 10.0, and optimal temperatures are between 30°C and 70°C. frontiersin.org In contrast, depolymerases targeting short-chain-length PHAs (scl-PHAs) can have a broader range of optimal pH and temperatures. frontiersin.orgfrontiersin.org Microbial adaptations to extreme environments can yield enzymes with enhanced stability and activity under challenging conditions, such as high salinity or extreme temperatures. nih.gov

Enzyme Specificity: PHA depolymerases display remarkable substrate specificity. frontiersin.org Mcl-PHA depolymerases, as their name suggests, preferentially degrade polymers composed of C6 to C14 hydroxyalkanoic acids, such as poly(3-hydroxyoctanoate). nih.govfrontiersin.org Some of these enzymes can also hydrolyze various substrates for esterases, like tributyrin (B1683025) and p-nitrophenyl (pNP)-alkanoates, with maximum activity often observed with pNP-octanoate. asm.org This cross-reactivity suggests a shared hydrolytic mechanism with lipases. semanticscholar.org The degradation rate can also be influenced by the length of the monomer side chain, with some studies suggesting that longer side chains promote better degradability. semanticscholar.org

Table 1: Optimal Conditions for PHA Depolymerase Activity

| Enzyme Type | Optimal pH Range | Optimal Temperature Range (°C) | Primary Substrates | Source |

|---|---|---|---|---|

| e-PHAMCL Depolymerases | 8.0 - 10.0 | 30 - 70 | Poly(3-hydroxyhexanoate), Poly(3-hydroxyoctanoate) | frontiersin.org |

| e-PHASCL Depolymerases | Broad (e.g., 7.0 - 9.5) | 30 - 80 | Poly(3-hydroxybutyrate) | frontiersin.orgfrontiersin.org |

Microbial Biodegradation in Diverse Environmental Compartments

The biodegradation of 3-hydroxybutyl octanoate (B1194180) polymers is driven by diverse microbial communities found in various ecosystems, including soil, compost, sewage sludge, and marine environments. semanticscholar.orgcore.ac.uk Microorganisms capable of degrading PHAs are widespread, ensuring the breakdown of these biopolymers when they are disposed of in nature. core.ac.ukmdpi.com

PHA degradation proceeds through distinct pathways depending on the availability of oxygen. mdpi.comtaylorfrancis.com

Aerobic Degradation: In the presence of oxygen, microorganisms secrete extracellular PHA depolymerases that hydrolyze the polymer into soluble monomers and oligomers. frontiersin.org These smaller molecules are then absorbed by the microbial cells and enter metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.org The ultimate end products of this process are carbon dioxide (CO₂) and water (H₂O), which are harmless to the environment and contribute to the natural carbon cycle. frontiersin.orgmdpi.comnih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation process is generally slower. semanticscholar.org The polymer is broken down into monomers, which are then fermented by anaerobic bacteria. frontiersin.org The final products in an anaerobic environment include methane (B114726) (CH₄) in addition to carbon dioxide and water. frontiersin.orgmdpi.comnih.gov This makes anaerobic digestion a potential waste management strategy for PHA-based materials, with the added benefit of producing valuable biogas. taylorfrancis.com

A vast array of microorganisms has been identified as PHA degraders. These microbes are found across diverse environments, from soil and activated sludge to freshwater and marine ecosystems. frontiersin.orgcore.ac.uk

Soil and Sludge: Soil is a particularly rich environment for PHA-degrading microbes. core.ac.uk Genera such as Pseudomonas, Burkholderia, Bacillus, Cupriavidus, Alcaligenes, and various fungi like Penicillium and Aspergillus are known to be active degraders. nih.govfrontiersin.orgproquest.com For example, Burkholderia cepacia isolated from soil has shown high depolymerase activity, and Pseudomonas sp. from activated sludge was able to completely degrade a poly(3-hydroxybutyrate) film within 21 hours. nih.govnih.gov

Aquatic Environments: In marine and freshwater environments, different microbial communities are responsible for PHA degradation. In seawater, genera like Alteromonas, Enterobacter, Bacillus, and Gracilibacillus have been identified as key players. frontiersin.orgnih.gov Recent studies in Suruga Bay, Japan, isolated PHA-degrading strains belonging to Alloalcanivorax, Alteromonas, Arenicella, Microbacterium, and Pseudoalteromonas from both surface and deep seawater. asm.org In freshwater ponds, Acidovorax was found to be a dominant degrading genus. nih.gov

Table 2: Examples of PHA-Degrading Microbial Genera in Different Environments

| Environment | Identified Microbial Genera | Source |

|---|---|---|

| Soil & Compost | Pseudomonas, Bacillus, Burkholderia, Cupriavidus, Penicillium, Gongronella | nih.govfrontiersin.orgcore.ac.uk |

| Activated Sludge | Alcaligenes, Pseudomonas | nih.govfrontiersin.org |

| Seawater | Alteromonas, Alloalcanivorax, Arenicella, Bacillus, Enterobacter, Pseudoalteromonas | frontiersin.orgnih.govasm.org |

| Freshwater | Acidovorax, Comamonas, Ilyobacter | frontiersin.orgnih.gov |

Structural and Environmental Factors Affecting Degradation Kinetics

The rate at which 3-hydroxybutyl octanoate and its polymers degrade is not constant but is dictated by a combination of the material's intrinsic properties and the conditions of the surrounding environment. nih.govsemanticscholar.org

The degradation kinetics are complex, especially in heterogeneous systems where a soluble enzyme interacts with an insoluble polymer film. The rate often increases with enzyme concentration up to a certain point, after which it may decrease. frontiersin.org

Table 3: Factors Influencing the Degradation Kinetics of PHAs

| Factor Category | Specific Factor | Effect on Degradation Rate | Source |

|---|---|---|---|

| Structural Properties | Copolymer Composition | Copolymers (e.g., PHB-co-PHO) generally degrade faster than homopolymers due to reduced crystallinity. | semanticscholar.orgcncb.ac.cn |

| Crystallinity | Degradation occurs preferentially in the amorphous regions; lower crystallinity leads to faster degradation. | nih.govuoc.gr | |

| Molecular Weight | Lower molecular weight polymers are typically degraded more easily. | nih.govnih.gov | |

| Surface Area | Higher surface area (e.g., films vs. pellets) increases the rate of enzymatic attack. | nih.govsemanticscholar.org | |

| Environmental Conditions | Temperature | Higher temperatures generally increase microbial activity and enzyme kinetics, accelerating degradation. | nih.govnih.govcncb.ac.cn |

| pH | Affects microbial growth and enzyme activity; degradation is optimal within the specific pH range of the active depolymerases. | nih.govnih.gov | |

| Moisture | Essential for microbial activity and enzymatic hydrolysis. | semanticscholar.org | |

| Oxygen Availability | Aerobic degradation is generally faster than anaerobic degradation. | semanticscholar.org |

Advanced Analytical Methodologies for Characterization and Metabolic Profiling

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis (e.g., NMR, FTIR, MS)

Spectroscopic methods are fundamental in confirming the identity and structure of 3-hydroxybutyl octanoate (B1194180) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the octanoyl chain and the 3-hydroxybutyl moiety would be expected. For instance, the methyl protons of the octanoyl group would appear as a triplet at the most upfield region, while the protons on the carbon bearing the hydroxyl group in the butyl chain would present a characteristic multiplet. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom, with the carbonyl carbon of the ester group showing a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxybutyl Octanoate (Note: Predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Octanoyl CH₃ | ~0.9 | ~14 |

| Octanoyl (CH₂)₅ | ~1.3 - 1.6 | ~22 - 32 |

| Octanoyl α-CH₂ | ~2.3 | ~34 |

| Ester C=O | - | ~173 |

| Butyl O-CH₂ | ~4.1 | ~64 |

| Butyl CH(OH) | ~3.8 | ~67 |

| Butyl CH₂ adjacent to CH(OH) | ~1.7 | ~38 |

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically found around 1735-1750 cm⁻¹. Another prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the alkyl chains are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification of the compound in complex mixtures. Under electron ionization (EI), the molecule undergoes fragmentation, producing characteristic ions. Key fragmentation pathways for esters include cleavage at the C-O bond of the ester linkage. For this compound, expected fragments would include the acylium ion [CH₃(CH₂)₆CO]⁺ and ions resulting from the loss of water from the molecular ion or fragments containing the 3-hydroxybutyl moiety.

Table 2: Expected Key Mass Fragments of this compound in EI-MS

| m/z Value | Possible Ion Structure / Origin |

|---|---|

| M⁺ | Molecular ion [C₁₂H₂₄O₃]⁺ |

| M-18 | Loss of H₂O from the molecular ion |

| 127 | Acylium ion [CH₃(CH₂)₆CO]⁺ |

| 89 | Fragment corresponding to the 3-hydroxybutyl group [C₄H₉O₂]⁺ |

| 71 | Alkyl fragment from the octanoyl chain [C₅H₁₁]⁺ |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., GC, UPLC, TLC)

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, or matrix components, enabling both purity evaluation and precise quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample with high accuracy. The choice of the stationary phase is critical for achieving good resolution. A nonpolar or medium-polarity column is typically used. For quantitative analysis, an internal standard method is often employed to ensure precision and accuracy. researchgate.netnih.gov For example, a method for determining 3-hydroxybutyric acid has been established using its methyl ester derivative and n-octanoic acid as an internal standard, achieving a linear calibration over a wide concentration range. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) , a high-resolution form of HPLC, offers rapid and efficient separation. Reversed-phase chromatography using a C18 column is a common approach for esters. nih.gov UPLC coupled with mass spectrometry (UPLC-MS) provides high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in biological samples. nih.govsjpm.org.cn For instance, LC-MS methods have been successfully developed for the quantification of the related ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and its metabolites in human plasma, demonstrating excellent accuracy and precision. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for preliminary purity checks and for monitoring the progress of reactions. nih.govaocs.org By spotting the sample on a silica gel plate and developing it with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), the components separate based on their polarity. researchgate.net The separated spots can be visualized using iodine vapor or a suitable staining reagent. seafdec.orgnih.gov While primarily qualitative, densitometry can be used for semi-quantitative analysis.

Table 3: Overview of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detector | Primary Application |

|---|---|---|---|---|

| GC | 5% Phenyl Polysiloxane | Helium | FID, MS | Purity assessment, Quantitative analysis |

| UPLC | C18 silica | Acetonitrile/Water gradient | UV, MS/MS | High-resolution separation, Quantitative analysis in complex matrices |

Techniques for the Discrimination and Quantification of Isomers and Enantiomers

Since this compound possesses a chiral center at the C-3 position of the butyl group, it can exist as two enantiomers, (R)- and (S)-3-hydroxybutyl octanoate. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities.

Chiral Chromatography is the primary method for separating enantiomers. This can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). google.com

Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used for separating chiral alcohols and esters. nih.govsigmaaldrich.com The separation can be optimized by adjusting the mobile phase composition and temperature. researchgate.netnih.gov

Chiral GC uses a capillary column coated with a chiral selector, often a cyclodextrin derivative. This technique is highly effective for separating volatile enantiomers and can provide excellent resolution. google.com Chiral GC has been cited as a reliable method for determining the enantiomeric purity of related compounds like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. google.com

In both techniques, quantification is achieved by comparing the peak areas of the separated enantiomers. The enantiomeric excess (e.e.) can then be calculated to determine the optical purity of the sample.

Microscopic and Thermal Analysis for Material and Morphological Characterization (e.g., SEM, DSC, TGA)

While this compound is a single molecule and typically a liquid at room temperature, these techniques become relevant when studying its crystalline state at low temperatures, its thermal stability, or its properties when incorporated into larger systems like emulsions or polymers.

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of a sample's surface morphology. tescan-analytics.comcarleton.edu For this compound, SEM could be used to study the crystal morphology if the compound is solidified under controlled conditions. It provides information on the shape, size, and texture of the crystalline structures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization temperature, and glass transition temperature. mdpi.com For an ester like this compound, a DSC thermogram would reveal its melting and crystallization behavior at sub-ambient temperatures. nih.gov It can also be used to study the oxidative stability of esters. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability and decomposition profile of a compound. nih.gov The TGA curve for this compound would show the temperature at which it begins to decompose and the kinetics of its weight loss, providing information about its upper temperature limit for storage and processing. Thermal analysis of related polyhydroxyalkanoate polymers shows that decomposition typically occurs in a single step at elevated temperatures. researchgate.net

Table 4: Summary of Thermal Properties for Related Esters and Polymers

| Compound Type | Technique | Property Measured | Typical Temperature Range (°C) |

|---|---|---|---|

| Saturated Fatty Acid Esters | DSC | Oxidation Onset | 150 - 220 researchgate.net |

| Poly(3-hydroxy octanoate) | DSC | Glass Transition (Tg) | -39.7 researchgate.net |

| Poly(3-hydroxy octanoate) | DSC | Melting Point (Tm) | 56 researchgate.net |

| Poly(3-hydroxybutyrate) Copolymers | TGA | Decomposition Onset | 305 - 311 researchgate.net |

Emerging Research Frontiers and Interdisciplinary Perspectives in 3 Hydroxybutyl Octanoate Research

Integrated Omics Approaches for Comprehensive Metabolic and Signaling Studies

Integrated omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for a systems-level understanding of the complex biological processes related to 3-Hydroxybutyl octanoate (B1194180). nih.govnih.govmdpi.commdpi.com While research directly targeting 3-Hydroxybutyl octanoate is still nascent, extensive studies on structurally related polyhydroxyalkanoates (PHAs) provide a clear roadmap for future investigations.

Genomics and Transcriptomics: The genetic blueprints for the biosynthesis of PHAs, polymers of 3-hydroxyalkanoates, are well-studied in various bacteria. taylorfrancis.com Genomic analysis has been crucial in identifying the core enzymatic genes, typically organized in the pha operon, which includes phaA (β-ketothiolase), phaB (acetoacetyl-CoA reductase), and phaC (PHA synthase). nih.govmdpi.com Transcriptome analyses have further elucidated how the expression of these genes is regulated in response to environmental cues, such as nutrient limitation. nih.govresearchgate.netnih.gov For instance, studies in organisms like Cupriavidus necator and Pseudomonas putida reveal complex regulatory circuits involving proteins like PhaR and the Gac/Rsm system, which control the accumulation of PHA. nih.govmdpi.com Applying these approaches to organisms that may produce or metabolize this compound could uncover novel biosynthetic pathways and regulatory networks.

Proteomics: Proteomic studies provide direct insight into the functional machinery of a cell. In the context of PHA production from waste streams by mixed microbial cultures, proteomics has been used to identify key enzymes and regulatory proteins active during different metabolic phases. nih.govresearchgate.net During the "feast" phase, when carbon is abundant, proteins related to PHA synthesis, energy generation, and protein synthesis are prominent. nih.gov Conversely, during the "famine" phase, proteins involved in nutrient transport and the breakdown of stored polymers are more pronounced. nih.gov Such analyses could be employed to identify the specific esterases or synthases involved in the formation of this compound and the broader metabolic context in which it is produced or utilized.

Metabolomics: As the omics layer closest to the phenotype, metabolomics is critical for identifying the precursors, intermediates, and downstream effects of compounds like this compound. uidaho.edu In PHA research, metabolomics helps to trace the flow of carbon from various feedstocks (like volatile fatty acids from fermented waste) through central metabolic pathways (e.g., β-oxidation, de novo fatty acid synthesis) to the final polymer product. nih.govuidaho.edu This approach can identify metabolic bottlenecks and competing pathways, providing targets for metabolic engineering to enhance production. mdpi.com A metabolomic investigation of this compound would be essential to understand its role as a potential energy source, a signaling molecule, or an intermediate in other biochemical pathways.

The true power of these technologies lies in their integration. By combining genomic potential with transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the metabolic and signaling networks surrounding this compound. This integrated approach is essential for moving beyond the identification of individual components to a holistic understanding of the compound's biological significance.

Table 1: Key Enzymes and Regulatory Proteins in Related Hydroxyalkanoate Metabolism

| Protein/Enzyme | Gene Name | Function | Relevance to this compound Research |

| β-Ketothiolase | phaA | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govmdpi.com | Potential initial step in the pathway providing the 3-hydroxybutyryl moiety. |

| Acetoacetyl-CoA Reductase | phaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.govmdpi.com | Key enzyme for producing the chiral precursor for many hydroxyalkanoates. |

| PHA Synthase | phaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. mdpi.comresearchgate.net | A class of enzymes that could be engineered for esterification reactions. |

| PHA Depolymerase | phaZ | Hydrolyzes PHA polymers into monomers or oligomers. mdpi.comresearchgate.net | Potential source of enzymes for hydrolysis or synthesis of esters. |

| Phasin | phaP | Structural protein associated with PHA granules. nih.gov | Important in the regulation and intracellular dynamics of related polymers. |

| PHA Synthesis Regulator | phaR | Transcriptional regulator that represses pha genes in the absence of PHA. nih.govmdpi.com | A model for understanding the genetic control of hydroxyalkanoate metabolism. |

Computational Modeling and Simulation of Biochemical Pathways and Molecular Interactions

Computational modeling and simulation have become indispensable tools for exploring biochemical processes at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. These approaches are particularly valuable for understanding enzyme mechanisms, predicting substrate specificity, and designing novel biocatalysts for the synthesis of compounds like this compound.

Modeling of Metabolic Pathways: Mechanistic models are used to describe and optimize the biological production of PHAs. For example, models have been developed to simulate PHA synthesis from biogas in Methylocystis hirsuta, helping to determine optimal conditions like the oxygen-to-methane ratio to maximize yield. acs.orgresearchgate.net Similar models could be developed for this compound production, integrating kinetic parameters of enzymes and transport processes to predict metabolic fluxes and identify key control points in a biosynthetic pathway. wur.nl Quantum mechanics (QM) calculations further refine this understanding by detailing the energetics of specific reactions, such as the direct esterification of acids, providing data on reaction enthalpies and activation barriers that are crucial for process optimization. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, allowing researchers to study the conformational changes in enzymes and the binding of substrates within active sites. mdpi.comnih.gov This is highly relevant for the synthesis of this compound, which would likely be produced via an esterification reaction catalyzed by an enzyme such as a lipase (B570770). MD simulations of lipases in different solvents have been used to understand how the enzyme's structure and activity are affected by the reaction environment. nih.govdtu.dk These simulations can reveal how water molecules form clusters on the enzyme surface, which can impact activity, and how the flexibility of the active site region contributes to substrate binding and catalysis. dtu.dk

For example, simulations of Candida antarctica lipase B (CalB), a widely used biocatalyst, have been employed to explain its selectivity in transesterification reactions. rsc.orgnih.gov By modeling the transition state of the diastereomeric enzyme-substrate complexes, researchers can calculate energy differences that correlate with experimentally observed enantioselectivity. nih.gov Such an approach could be used to screen different lipases for their ability to synthesize this compound and to predict which enzyme would yield the desired product with the highest purity. Furthermore, MD simulations can help explain unexpected reaction outcomes, such as why a lipase might favor the esterification of one substrate over another in a complex solvent system. rsc.orgrsc.org

Table 2: Computational Approaches in Hydroxyalkanoate Ester Research

| Computational Method | Application | Potential Insights for this compound |

| Metabolic Pathway Modeling | Simulating and optimizing bioproduction processes. acs.orgwur.nl | Predict optimal fermentation conditions; identify metabolic engineering targets for precursor supply. |

| Quantum Mechanics (QM) | Calculating reaction energetics and transition states. rsc.orgresearchgate.net | Determine the thermodynamic feasibility and kinetic barriers of the esterification reaction. |

| Molecular Docking | Predicting the binding orientation of a substrate in an enzyme's active site. | Screen potential enzymes (e.g., lipases) for their ability to bind 3-hydroxybutanol and octanoic acid. |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and stability of enzyme-substrate complexes. mdpi.comdtu.dknih.gov | Understand enzyme conformational changes, solvent effects, and the molecular basis of enzyme selectivity. |

Green Chemistry Principles in the Sustainable Production of Hydroxyalkanoate Esters

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org Biocatalysis is a cornerstone of this approach, offering a powerful alternative to traditional chemical synthesis. ijfmr.comlongdom.orgsci-hub.sersc.org

Use of Renewable Feedstocks: A major focus of green chemistry is the replacement of petrochemical feedstocks with renewable alternatives. In the context of hydroxyalkanoates, significant research has been dedicated to producing PHAs from various waste streams, including agricultural residues, food wastes, and surplus materials like whey. taylorfrancis.comacs.orgmdpi.comnih.gov These low-cost carbon sources are first fermented into volatile fatty acids, which are then used by bacteria to synthesize the biopolymer. This strategy not only reduces the cost of production but also provides a sustainable method for waste valorization. taylorfrancis.com The precursors for this compound (3-hydroxybutanol and octanoic acid) could potentially be derived from similar renewable bio-based sources.

Biocatalysis and Enzyme Technology: Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure), thereby reducing the energy input required for chemical reactions. longdom.orgrsc.org Lipases are particularly versatile for ester synthesis. researchgate.net The use of immobilized enzymes, such as Candida antarctica lipase B (CalB), is a common strategy that allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, improving process economics and reducing waste. csic.esrsc.org The enzymatic synthesis of esters can often be performed in solvent-free systems, where one of the substrates acts as the solvent, or in greener solvents, further reducing the environmental impact. csic.esnih.gov

Process Intensification and Novel Reaction Media: Green chemistry also encourages the development of more efficient processes. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, can create more efficient pathways to complex molecules. nih.gov For example, an improved two-phase reaction system has been developed for PHA synthesis, simplifying the process and reducing the number of required enzymes. nih.gov The development of novel, sustainable reaction media is another active area of research. These advancements highlight a clear path toward the sustainable production of this compound, leveraging biocatalysis and renewable resources to create an environmentally and economically viable process. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal derivatization methods for analyzing 3-hydroxybutyl octanoate in biological matrices using GC-MS?

- Methodological Answer : Isobutylation via transesterification with isobutanol significantly improves sensitivity compared to methyl esterification, reducing analyte volatility and losses during preparation. For octanoate derivatives, isobutyl esters yield higher-abundance mass fragments (e.g., m/z 127.1 and 145.1), lowering the limit of quantification (LLOQ) to 0.43 μM, a 20-fold improvement over methylation . Direct derivatization in plasma minimizes contamination risks and enhances reproducibility.

Q. Which in vitro models are suitable for studying the metabolic effects of medium-chain fatty acid esters like this compound?

- Methodological Answer : 3T3-L1 preadipocytes are widely used to assess adipogenesis modulation. Octanoate derivatives suppress PPARγ, SREBP-1c, and C/EBPα expression, reducing lipid accumulation. Co-treatment with synthetic PPARγ ligands (e.g., troglitazone) can partially reverse these effects, suggesting competitive binding mechanisms .

Q. How can stable isotope protocols be designed to trace octanoate metabolism in vivo?

- Methodological Answer : Continuous infusion of ¹³C-labeled octanoate with a priming dose achieves steady-state plasma enrichment within 120–180 minutes. Plasma enrichment should align with dietary intake unless confounding factors (e.g., lipogenesis from glucose) occur, as observed during mixed-nutrient trials .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed octanoate enrichment in plasma be resolved?

- Methodological Answer : Deviations (e.g., −28.5% in mixed-nutrient trials vs. −90% in prior studies) arise from unlabeled octanoate sources like glucose-derived lipogenesis. To mitigate this, control for dietary carbohydrate intake and use MCT-only protocols. GC-MS validation with isobutyl esters improves detection accuracy .

Q. What strategies enhance enzymatic activity for medium-chain fatty acid (MCFA) metabolism in microbial systems?

- Methodological Answer : Mutagenesis of conserved motifs in E. coli FadD acyl-CoA synthetase increases activity on octanoate. For example, the H376R mutation raises Vmax for octanoate by 50% without altering Km, enabling optimized MCFA-to-acyl-CoA conversion in metabolic engineering .

Q. Why do metabolic models underperform in predicting ethyl octanoate production during fermentation?

- Methodological Answer : Ethyl octanoate synthesis models show high error rates (NRMSE = 0.212) due to nonlinear kinetics and substrate solubility issues. Incorporating dynamic enzyme activity profiles and adjusting for background noise in octanoate solubility improves predictive accuracy .

Q. How does this compound influence hepatic β-oxidation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.